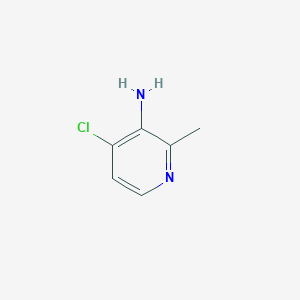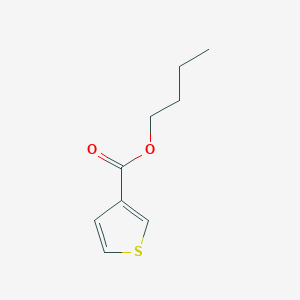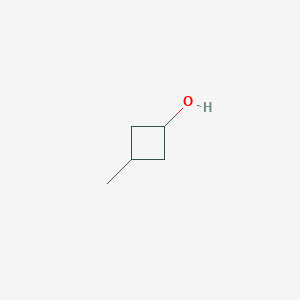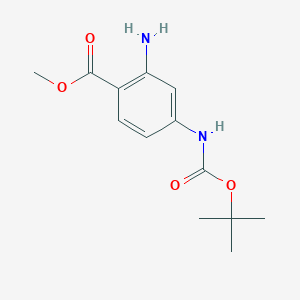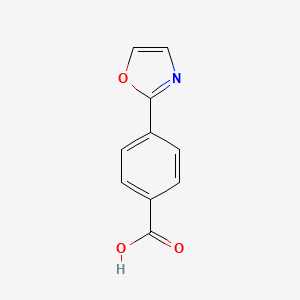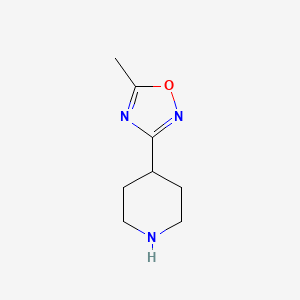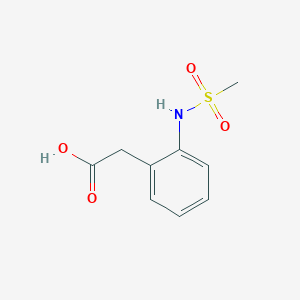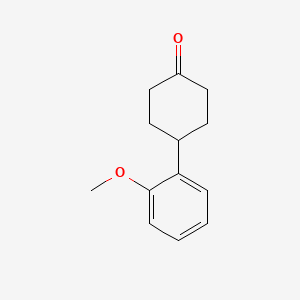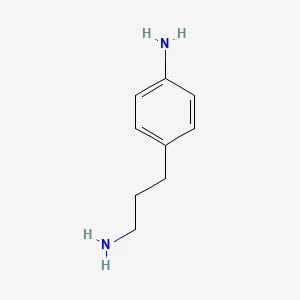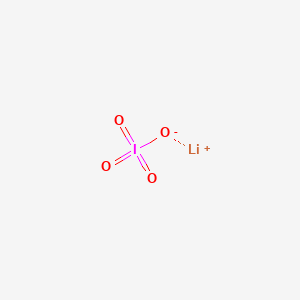
Lithium periodate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Lithium periodate can be synthesized through several methods. One common approach involves the anodic oxidation of lithium iodide in an aqueous solution . This method is efficient and yields high-purity this compound. Industrial production methods may involve similar electrochemical processes to ensure scalability and consistency in product quality.
Chemical Reactions Analysis
Lithium periodate undergoes various chemical reactions, primarily involving oxidation and reduction processes. It is a strong oxidizing agent and can participate in reactions such as the cleavage of carbon-carbon bonds in 1,2-difunctionalized alkanes . Common reagents used in these reactions include other periodates and various solvents. The major products formed from these reactions depend on the specific substrates involved but often include smaller organic molecules resulting from bond cleavage.
Scientific Research Applications
Lithium periodate has several scientific research applications:
Biology: Its oxidative properties make it useful in biochemical assays and the modification of biomolecules.
Mechanism of Action
The mechanism by which lithium periodate exerts its effects is primarily through its strong oxidizing properties. It can oxidize various substrates by accepting electrons, leading to the formation of periodate ions and the corresponding oxidized products . The molecular targets and pathways involved depend on the specific application and substrate being oxidized.
Comparison with Similar Compounds
Lithium periodate can be compared with other periodates such as sodium periodate and potassium periodate. While all these compounds share similar oxidizing properties, this compound is unique due to its solubility and reactivity in aqueous solutions . This makes it particularly useful in applications where solubility and reactivity are critical factors.
Similar Compounds
- Sodium periodate (NaIO₄)
- Potassium periodate (KIO₄)
- Lithium perchlorate (LiClO₄)
This compound stands out due to its specific combination of properties, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
lithium;periodate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HIO4.Li/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWXNZXEJFSLEU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[O-]I(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ILiO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635774 |
Source


|
| Record name | Lithium periodate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21111-84-2 |
Source


|
| Record name | Lithium periodate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Pyridine, 2-[1,1'-biphenyl]-3-yl-](/img/structure/B1603513.png)

